(1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are designed to produce large quantities of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL can be compared with other chiral amines and alcohols, such as (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL and (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL.
Uniqueness
The unique stereochemistry of this compound distinguishes it from its isomers. This specific configuration can result in different biological activities and chemical reactivities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |
InChI Key |
SYFUUWSHYPIFBN-ONGXEEELSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]([C@H](C)O)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)C |
Origin of Product |
United States |
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